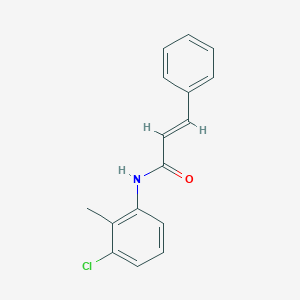

N-(3-chloro-2-methylphenyl)-3-phenylacrylamide

Description

N-(3-Chloro-2-methylphenyl)-3-phenylacrylamide is an acrylamide derivative featuring a 3-chloro-2-methylphenyl group attached to the nitrogen atom and a phenyl group at the β-position of the acrylamide backbone. Its synthesis likely involves condensation of 3-chloro-2-methylaniline with cinnamoyl chloride or analogous acryloyl chlorides, a method consistent with related compounds .

Properties

IUPAC Name |

(E)-N-(3-chloro-2-methylphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c1-12-14(17)8-5-9-15(12)18-16(19)11-10-13-6-3-2-4-7-13/h2-11H,1H3,(H,18,19)/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOSABSCZPNQBT-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354147 | |

| Record name | NSC191392 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73108-81-3 | |

| Record name | NSC191392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC191392 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-CHLORO-2'-METHYLCINNAMANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(3-chloro-2-methylphenyl)-3-phenylacrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Synthesis and Chemical Structure

The compound is synthesized through a reaction involving 3-chloro-2-methylphenyl amine and phenylacrylic acid derivatives, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The resulting structure features an acrylamide moiety that is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The compound showed a strong ability to inhibit biofilm formation, which is critical in treating infections associated with medical devices .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer).

Table 2: IC50 Values of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | <10 |

| MCF-7 | 11.20–93.46 |

| SKOV-3 | 7.87–70.53 |

The most notable findings indicate that the compound's IC50 values are significantly lower than those of many established chemotherapeutics, suggesting it may be a potent candidate for further development .

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, this compound displays antioxidant properties. Antioxidant assays have shown that the compound can scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases.

Table 3: Antioxidant Capacity of this compound

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 25 µg/mL |

| ABTS Scavenging | IC50 = 30 µg/mL |

These findings highlight the compound's potential as a multifunctional therapeutic agent .

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against clinical strains of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated over 90% inhibition of biofilm formation at concentrations as low as 2 × MIC, indicating its potential application in preventing device-associated infections .

Study on Anticancer Properties

In another investigation, the compound was tested on MDA-MB-231 breast cancer cells, where it induced apoptosis and inhibited cell proliferation significantly at concentrations below 10 µg/mL. The study concluded that this compound could serve as a promising lead in anticancer drug development due to its potent activity against multiple cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

(E)-3-(3-Chlorophenyl)-N-phenethylacrylamide (LQM445)

- Substituents : 3-Chlorophenyl (C3), phenethyl (N-substituent).

- Key Data :

- Comparison: The absence of a methyl group on the chlorophenyl ring in LQM445 may reduce steric hindrance compared to the target compound.

N-(2-Benzylthio-4-chloro-5-methylphenylsulfonyl)-3-phenylacrylamide (Compound 46)

- Substituents : Sulfonyl and benzylthio groups on the aromatic ring.

- Key Data :

- Comparison : The sulfonyl group introduces strong hydrogen-bonding capacity, raising the melting point significantly compared to the target compound. This group also increases molecular weight and polarity.

(Z)-N-(n-Propyl)-2-(benzoylamino)-3-phenylacrylamide (Compound 1612)

Physicochemical Properties

Key Observations :

- Melting Points : Sulfonyl-containing derivatives (e.g., Compound 46) exhibit higher melting points due to intermolecular hydrogen bonding .

- Synthetic Yields : Acrylamides with simple N-alkyl substituents (e.g., n-propyl in Compound 1612) achieve higher yields (~81%) compared to bulkier aromatic derivatives .

Crystallographic and Conformational Insights

- Chloroacetamide Derivatives : Compounds like 2-chloro-N-(3-methylphenyl)acetamide () adopt syn or anti conformations depending on substituent electronic effects. The target compound’s 3-chloro-2-methylphenyl group may enforce a specific conformation due to steric and electronic interactions .

- Hydrogen Bonding : N–H···O interactions dominate crystal packing in related acrylamides (e.g., LQM445), suggesting similar behavior in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.